propan-2-yl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ISOPROPYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including pyrazole, triazole, and benzothiophene moieties
Preparation Methods
The synthesis of ISOPROPYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the benzothiophene core. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyrazole ring can be reduced to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ISOPROPYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings may interact with active sites of enzymes, inhibiting their activity. The benzothiophene moiety may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds include other pyrazole, triazole, and benzothiophene derivatives. What sets ISOPROPYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of these functional groups, which may result in distinct chemical and biological properties. Similar compounds include:
Pyrazole derivatives: Known for their anti-inflammatory and anticancer activities.
Triazole derivatives: Used as antifungal agents and enzyme inhibitors.
Benzothiophene derivatives: Investigated for their potential in treating various diseases, including cancer and neurological disorders.
Properties
Molecular Formula |
C26H33ClN6O3S2 |
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Molecular Weight |
577.2 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-[[5-(4-chloro-2-methylpyrazol-3-yl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H33ClN6O3S2/c1-15(2)36-25(35)21-17-11-7-8-12-19(17)38-24(21)29-20(34)14-37-26-31-30-23(22-18(27)13-28-32(22)3)33(26)16-9-5-4-6-10-16/h13,15-16H,4-12,14H2,1-3H3,(H,29,34) |
InChI Key |
VXAXYBDCXFISTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4CCCCC4)C5=C(C=NN5C)Cl |
Origin of Product |
United States |
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